molecular formula C14H10F2O2 B6398051 3-Fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid CAS No. 1261948-54-2

3-Fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid

Cat. No.: B6398051
CAS No.: 1261948-54-2
M. Wt: 248.22 g/mol
InChI Key: JAADUVOFIXEXFD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine and methyl groups

Properties

IUPAC Name

3-fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-4-10(12(15)6-8)11-5-3-9(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAADUVOFIXEXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689196
Record name 2,2'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-54-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2,2′-difluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261948-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For this compound, the reaction might involve 3-fluorobenzoic acid and 2-fluoro-4-methylphenylboronic acid under mild conditions with a base such as potassium carbonate in a solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Products with different functional groups replacing the fluorine atoms.

    Oxidation: 3-Fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid converted to 3-Fluoro-4-(2-fluoro-4-carboxyphenyl)benzoic acid.

    Reduction: 3-Fluoro-4-(2-fluoro-4-methylphenyl)benzyl alcohol.

Scientific Research Applications

3-Fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid depends on its application. In biochemical contexts, it may act as an inhibitor or activator of specific enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds or van der Waals interactions. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid is unique due to the presence of both fluorine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The specific arrangement of these substituents can lead to distinct chemical and physical properties compared to other similar compounds.

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